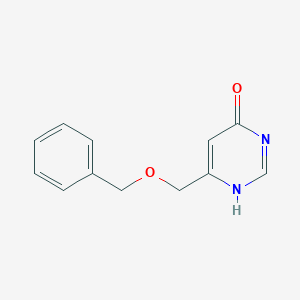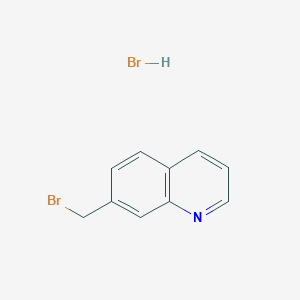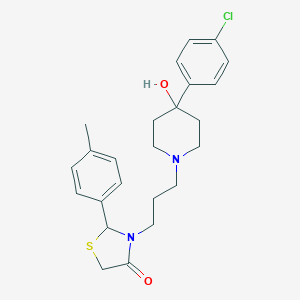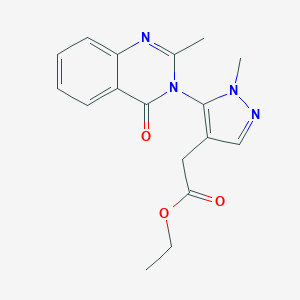
1-(吡啶-2-基)环丙烷甲腈
描述
Synthesis Analysis
The synthesis of cyclopropanecarbonitrile derivatives, including 1-(Pyridin-2-yl)cyclopropanecarbonitrile, often involves multi-component reactions. One approach includes the three-component condensation of β-ketonitriles, pyridinium ylides, and aldehydes, leading to the formation of cyclopropanecarbonitrile derivatives as major or competing products through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization (Demidov et al., 2021). Another method involves a one-pot two-step tandem reaction using pyridinium ylides for the efficient synthesis of polysubstituted cyclopropanes (Wang et al., 2009).
Molecular Structure Analysis
The molecular structure of cyclopropanecarbonitriles can be complex and varies based on the substituents on the cyclopropane ring. Studies have shown that the molecular structures of compounds related to 1-(Pyridin-2-yl)cyclopropanecarbonitrile demonstrate significant interactions such as C–H⋯N, C–H⋯π, and π⋯π, which play a crucial role in their crystal packing and stability (Lai et al., 2006).
Chemical Reactions and Properties
Cyclopropanecarbonitrile compounds, including 1-(Pyridin-2-yl)cyclopropanecarbonitrile, participate in a range of chemical reactions. These include cycloaddition reactions, where cyclopropanes serve as precursors for the synthesis of complex molecules. For example, diboron(4)-catalyzed remote [3+2] cycloaddition of cyclopropanes has been developed for the synthesis of pyridine-substituted cyclopentanes and other complex structures (Xu et al., 2022).
Physical Properties Analysis
The physical properties of cyclopropanecarbonitriles, such as 1-(Pyridin-2-yl)cyclopropanecarbonitrile, can be determined through various spectroscopic and analytical techniques. Studies involving compounds with similar structures have employed techniques like FT-IR, NMR, and UV spectroscopy to characterize their physical properties, providing insights into their stability, purity, and structural configuration (Özdemir et al., 2016).
Chemical Properties Analysis
The chemical properties of 1-(Pyridin-2-yl)cyclopropanecarbonitrile are influenced by its functional groups and structural framework. These compounds exhibit a range of reactivities, including the ability to participate in cycloaddition reactions and to serve as intermediates in the synthesis of more complex heterocyclic compounds. Their reactivity is often explored in the context of synthesizing bioactive molecules or materials with specific chemical properties (Nishiyama et al., 1995).
科学研究应用
Application in Organic Chemistry
- Scientific Field: Organic Chemistry .
- Summary of the Application: The compound is used in the synthesis of aromatic ketones, particularly pyridin-2-yl-methanones . Aromatic ketones are important pharmaceutical intermediates .
- Methods of Application: The synthesis involves a copper-catalyzed oxidation of pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well .
- Results or Outcomes: The reaction yields the corresponding products in moderate to good yields . The study indicates that water participates in the oxidation process, and it is the single oxygen source in this transformation .
Application in Bioinorganic Chemistry
- Scientific Field: Bioinorganic Chemistry .
- Summary of the Application: The compound is used in the synthesis of (E)-N-[1-(Pyridin-2-yl)ethylidene]isonicotinohydrazide and its Pr(III) and Nd(III) complexes . These complexes have been studied for their DNA-binding properties .
- Methods of Application: The ligand was prepared by condensation of 2-acetylpyridine and isonicotinohydrazide in ethanol . The two lanthanide(III) complexes were synthesized and characterized based on element analyses, molar conductivities, and IR spectra .
- Results or Outcomes: The experimental results suggest that the two complexes bind to DNA via a groove binding mode . The binding affinity of the Pr(III) complex is higher than that of the Nd(III) complex . These complexes also possess potent antioxidant activity .
Application in Medicinal Chemistry
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: The compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives have potential biological activities .
- Methods of Application: The synthesis involves the design and preparation of libraries of novel heterocyclic compounds .
- Results or Outcomes: The biological activities of these derivatives were evaluated . The results suggested that some of these derivatives have a potential effect on suppressing the production of collagen in vitro .
Application in Transition Metal Catalysis
- Scientific Field: Transition Metal Catalysis .
- Summary of the Application: The compound is used in the synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . This is an efficient copper-catalyzed synthesis .
- Methods of Application: The synthesis involves the oxidation of Csp3-H for the synthesis of aromatic ketones . The reaction is carried out under mild conditions .
- Results or Outcomes: The reaction yields the corresponding products in moderate to good yields . The study indicates that water participates in the oxidation process, and it is the single oxygen source in this transformation .
Application in Alkoxycarbonylation
- Scientific Field: Alkoxycarbonylation .
- Summary of the Application: The compound is used in the synthesis of sterically hindered and demanding olefins including a variety of tri-, tetra-substituted and 1,1-disubstituted alkenes .
- Methods of Application: The synthesis involves a Pd-catalysed alkoxycarbonylation .
- Results or Outcomes: The desired esters are obtained in good yields and selectivities .
Application in Dye-Sensitized Solar Cells
- Scientific Field: Dye-Sensitized Solar Cells .
- Summary of the Application: The compound is used in the synthesis of ligand-coordinated copper and cobalt complex redox electrolytes .
- Methods of Application: The synthesis involves the coordination of the compound with copper and cobalt .
- Results or Outcomes: The synthesized complexes are used in Ru(II) dye-based dye-sensitized solar cells .
Application in Transition Metal Catalysis
- Scientific Field: Transition Metal Catalysis .
- Summary of the Application: The compound is used in the synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions . This is an efficient copper-catalyzed synthesis .
- Methods of Application: The synthesis involves the oxidation of Csp3-H for the synthesis of aromatic ketones . The reaction is carried out under mild conditions .
- Results or Outcomes: The reaction yields the corresponding products in moderate to good yields . The study indicates that water participates in the oxidation process, and it is the single oxygen source in this transformation .
Application in Alkoxycarbonylation
- Scientific Field: Alkoxycarbonylation .
- Summary of the Application: The compound is used in the synthesis of sterically hindered and demanding olefins including a variety of tri-, tetra-substituted and 1,1-disubstituted alkenes .
- Methods of Application: The synthesis involves a Pd-catalysed alkoxycarbonylation .
- Results or Outcomes: The desired esters are obtained in good yields and selectivities .
Application in Dye-Sensitized Solar Cells
- Scientific Field: Dye-Sensitized Solar Cells .
- Summary of the Application: The compound is used in the synthesis of ligand-coordinated copper and cobalt complex redox electrolytes .
- Methods of Application: The synthesis involves the coordination of the compound with copper and cobalt .
- Results or Outcomes: The synthesized complexes are used in Ru(II) dye-based dye-sensitized solar cells .
属性
IUPAC Name |
1-pyridin-2-ylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-7-9(4-5-9)8-3-1-2-6-11-8/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEVNPHZQRROPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595137 | |
| Record name | 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-YL)cyclopropanecarbonitrile | |
CAS RN |
162960-28-3 | |
| Record name | 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



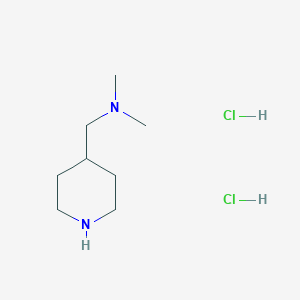
![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)
![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)

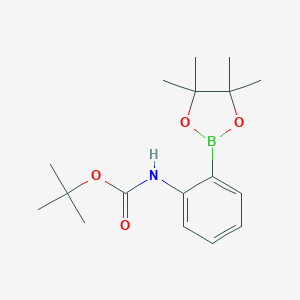
![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)
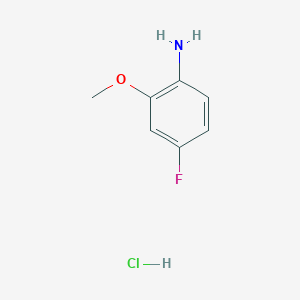
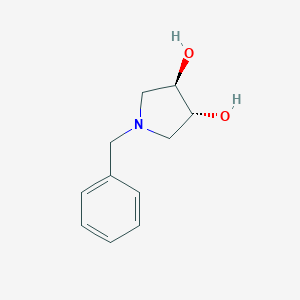
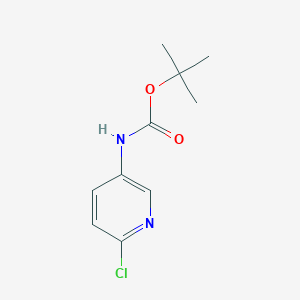
![1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63392.png)
